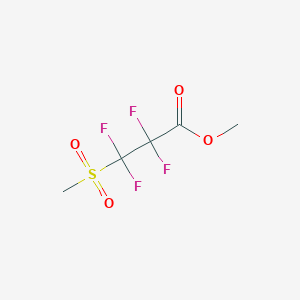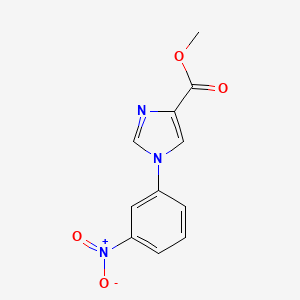
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is an organic compound with the molecular formula C15H15ClN2O3S It is a benzamide derivative, characterized by the presence of a benzyl group, a chloro substituent, a methyl group, and a sulfamoyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzoic acid, benzylamine, and methylamine.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Amidation: The sulfonated intermediate is reacted with benzylamine and methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfamoyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzyl and sulfamoyl groups.
Reduction: Reduced forms of the benzyl and sulfamoyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
科学研究应用
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-benzyl-4-chloro-N-methylbenzamide
- N-benzyl-4-chloro-N-methyl-3-sulfamoylaniline
- N-benzyl-4-chloro-N-methyl-3-sulfamoylphenylacetamide
Uniqueness
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is unique due to the presence of both a sulfamoyl group and a benzyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
59210-75-2 |
|---|---|
分子式 |
C15H15ClN2O3S |
分子量 |
338.8 g/mol |
IUPAC 名称 |
N-benzyl-4-chloro-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(9-12)22(17,20)21/h2-9H,10H2,1H3,(H2,17,20,21) |
InChI 键 |
YHMSWIUKEZTQSF-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8604918.png)

![2-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonic acid](/img/structure/B8604927.png)










